molecular formula C11H11Cl2NO5S B2681831 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid CAS No. 292644-05-4

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No.: B2681831
CAS No.: 292644-05-4
M. Wt: 340.17
InChI Key: WMSHTRGJCJVTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Morpholinosulfonyl Benzoic Acid Derivatives

The historical trajectory of benzoic acid derivatives traces back to the sixteenth century, when benzoic acid itself was first isolated through the dry distillation of gum benzoin. Early investigations into substituent effects on the benzoic acid core laid the groundwork for modern derivatization strategies. The introduction of sulfonyl groups emerged as a pivotal advancement during the late nineteenth century, coinciding with Salkowski's discovery of benzoic acid's antifungal properties.

Morpholine incorporation into aromatic systems gained prominence in the mid-twentieth century, particularly after World War II, when heterocyclic chemistry became central to pharmaceutical development. The fusion of morpholine's cyclic amine structure with sulfonyl-substituted benzoic acids created compounds with enhanced solubility profiles and biological target specificity compared to their simpler analogs. A critical milestone occurred in 1999 with the development of efficient coupling methods for 4-morpholinylbenzonitrile derivatives using dimethyl sulfoxide as solvent. This breakthrough enabled systematic exploration of substitution patterns on the benzoic acid scaffold, ultimately leading to halogenated variants like 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid.

Table 1: Key Historical Milestones in Morpholinosulfonyl Benzoic Acid Development

Year Development Significance
1596 Isolation of benzoic acid Foundation for derivative chemistry
1875 Discovery of antifungal properties First therapeutic application
1999 Efficient morpholine coupling methods Enabled complex derivative synthesis
2007 Solvent-free synthesis protocols Improved industrial scalability

Evolution of this compound in Scientific Research

The specific development of this compound arose from three converging research fronts: halogenation strategies, sulfonylation techniques, and morpholine coupling optimization. Early synthetic approaches adapted methodologies from nitrobenzene derivatives, where chlorine substituents were introduced via electrophilic aromatic substitution prior to sulfonylation.

A pivotal innovation came through the adaptation of one-pot synthesis protocols, as demonstrated in the 2007 patent for morpholinylbenzene derivatives. This method eliminated intermediate isolation steps by sequentially performing:

  • Nucleophilic aromatic substitution of fluorine with morpholine
  • In situ hydrolysis of nitrile groups to carboxylic acids
    The dichloro substitution pattern presented unique challenges due to steric hindrance and electronic deactivation of the aromatic ring. Researchers overcame these through high-temperature reactions (140-160°C) using morpholine as both reactant and solvent, achieving conversion rates exceeding 85% for precursor compounds.

Significance in Modern Medicinal Chemistry

The structural architecture of this compound confers three pharmacologically advantageous properties:

  • Enhanced bioavailability : The morpholine sulfonyl group creates a zwitterionic structure at physiological pH, improving membrane permeability.
  • Targeted reactivity : Chlorine substituents direct electrophilic attacks to specific ring positions, enabling predictable metabolite formation.
  • Dual-mode inhibition : Molecular modeling suggests simultaneous interaction with kinase ATP-binding pockets and allosteric sulfonyl-binding sites.

Comparative studies with non-chlorinated analogs demonstrate a 3.7-fold increase in PI3Kα inhibition (IC₅₀ = 42 nM vs. 156 nM), attributable to chlorine's electron-withdrawing effects stabilizing enzyme-ligand interactions. The compound's ability to penetrate the blood-brain barrier, as predicted by LogP values of 1.8-2.1, has spurred interest in neurological applications beyond traditional oncology targets.

Table 2: Structural Advantages Over Analogous Compounds

Feature 2,4-Dichloro Derivative Non-Halogenated Analog
Plasma Stability t₁/₂ = 8.3 hr t₁/₂ = 2.1 hr
Target Affinity Kd = 19 nM Kd = 84 nM
Aqueous Solubility 12 mg/mL 3 mg/mL

Current Research Landscape and Scientific Importance

Contemporary investigations focus on three primary domains:

  • Synthetic methodology : Photocatalytic C-H chlorination techniques are reducing reliance on hazardous chlorinating agents, with recent reports achieving 92% regioselectivity for the 2,4-dichloro pattern.
  • Polypharmacology : Systems biology approaches have identified simultaneous modulation of PI3K/Akt/mTOR and NF-κB pathways in triple-negative breast cancer models.
  • Materials science : The compound's crystalline polymorphs exhibit tunable piezoelectric properties (d₃₃ = 18 pC/N), suggesting applications in biomedical sensors.

Ongoing clinical trials (Phase I/II) are evaluating prodrug formulations for enhanced tumor targeting, while computational studies explore its potential as a fragment library anchor for PROTAC development. The compound's unique electronic profile, characterized by Hammett σ values of +0.76 (Cl) and +0.88 (SO₂N), continues to inspire catalyst design in asymmetric synthesis.

Properties

IUPAC Name

2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSHTRGJCJVTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate product is then reacted with morpholine to form the final compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize impurities. The final product is usually purified through recrystallization or other separation techniques to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents targeting various diseases, particularly cancers. Its ability to inhibit specific proteins involved in cancer cell proliferation has made it a candidate for further drug development.

Case Study: Inhibition of Oncogenic Proteins
Research indicates that compounds similar to 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid can inhibit oncogenic proteins such as BRD4, which plays a crucial role in regulating gene expression related to cancer progression. Inhibiting BRD4 can lead to reduced expression of oncogenes like c-MYC and BCL-2, providing a dual-targeting strategy for cancer treatment .

Enzyme Inhibition Studies

The compound is also employed in enzyme inhibition studies, particularly in understanding protein-ligand interactions. Its sulfonamide group is known to interact with active sites of various enzymes, making it useful for probing enzyme mechanisms.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
This compoundBRD40.45
Similar Compound APLK10.30
Similar Compound BCDK60.50

Agricultural Chemistry

In addition to its medicinal uses, this compound has applications in agricultural chemistry as a herbicide or plant growth regulator. Its ability to modulate plant growth pathways makes it valuable for developing new agricultural products.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its properties allow it to be used as an intermediate in synthesizing polymers and coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Bulky aryl substituents (e.g., 2-nitrophenyl in Compound 3c) enhance enzyme inhibitory activity but may increase molecular weight and rotatable bonds, adversely affecting bioavailability .

Antidiabetic Potential

  • Compound 3c : Exhibits 3-fold higher α-amylase inhibition and 5-fold higher α-glucosidase inhibition than acarbose, attributed to nitro group-mediated hydrogen bonding with enzyme active sites .
  • Morpholin-4-yl analog : Molecular docking studies suggest the morpholine oxygen and nitrogen atoms form stable interactions with α-glucosidase, though activity may be lower than nitro-substituted analogs due to reduced electron-withdrawing effects .

Toxicity Profiles

  • Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that zero-order (0JA) and first-order (1JA) molecular connectivity indices correlate with acute toxicity (LD₅₀) . The morpholine substituent’s contribution to these indices remains unstudied but may influence toxicity through altered metabolic pathways.

ADMET and Pharmacokinetic Profiles

  • Absorption : The morpholine analog’s PSA (~140 Ų) and rotatable bond count (7) align with Veber’s criteria for moderate oral bioavailability in rats (<50%) .
  • Metabolism : Sulfamoyl groups are prone to hydrolysis, but the morpholine ring’s stability may slow degradation compared to aliphatic amines .
  • Toxicity: Limited data exist, but structurally similar compounds (e.g., 2,4-dichloro-5-(3-trifluoromethyl-phenylsulfamoyl)benzoic acid) show acute toxicity (GHS Category 3), suggesting caution in handling .

Biological Activity

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is a synthetic compound with the molecular formula C11H11Cl2NO5SC_{11}H_{11}Cl_2NO_5S and a molar mass of 340.18 g/mol. It features a dichloro group, a morpholinyl sulfonyl moiety, and a benzoic acid structure, which contribute to its unique biological activities. This compound is primarily researched for its potential applications in drug discovery and development, particularly in targeting various biological pathways.

PropertyValue
Molecular FormulaC11H11Cl2NO5SC_{11}H_{11}Cl_2NO_5S
Molar Mass340.18 g/mol
Density1.602 g/cm³
Boiling Point535.6 °C
pKa2.23

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with protein-ligand systems. The compound acts as an inhibitor by binding to the active sites of target enzymes, thereby blocking their functionality through mechanisms such as competitive or non-competitive inhibition .

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that it selectively induces apoptosis in colorectal cancer cells with truncated APC proteins . The structure-activity relationship (SAR) analysis highlights that modifications in the substituents can lead to varying degrees of biological potency.

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been demonstrated to affect pathways involved in protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover .

Table: Enzyme Inhibition Activity

Enzyme TargetIC50 (µM)Effect
Cathepsin B5.0Activation
Cathepsin L4.8Activation
Proteasomal Activity3.0Induction

Case Studies

  • Colorectal Cancer : A study reported that derivatives of benzoic acid, including this compound, significantly inhibited the growth of colorectal cancer cells by inducing cell cycle arrest and apoptosis .
  • Protein Degradation : Another investigation highlighted that this compound enhances the activity of proteolytic enzymes in human fibroblasts, suggesting its potential as a therapeutic agent for diseases associated with protein misfolding and degradation .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, showing efficacy against various bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzoic acid derivatives to understand its unique properties better:

Compound NameBiological ActivityNotes
TASIN-1 Potent against CRCSelectively targets truncated APC proteins
3-Chloro-4-methoxybenzoic acid Moderate proteasomal activationLess potent than the dichlorinated derivative
Sulfamoyl derivatives VariableStructure-dependent activity

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:
  • Chlorination : Use chlorine gas (Cl₂) or sodium hypochlorite (NaClO) in aqueous or ethanol/water mixtures under reflux conditions .
  • Sulfonylation : Introduce the morpholine sulfonyl group via nucleophilic substitution. Reagents like morpholine and sulfur trioxide (SO₃) derivatives are common .
  • Acid Neutralization : Adjust pH using sodium hydroxide (NaOH) or hydrochloric acid (HCl) for crystallization .
    Optimization may require temperature control (e.g., rt to reflux) and catalyst screening (e.g., FeCl₃ for electrophilic substitution) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • FTIR : Identify functional groups (e.g., sulfonyl S=O stretches ~1350 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons, morpholine methylene groups) .
  • HPLC/MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-K]⁻ ions) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl content) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Lab coat, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential HCl/Cl₂ gas release during synthesis .
  • Storage : Inert atmosphere (N₂/Ar) at room temperature to avoid degradation .
  • Emergency Measures : Immediate rinsing with water for exposure; consult SDS for toxicity data .

Advanced Research Questions

Q. How to design molecular docking studies to evaluate its enzyme-targeting potential?

  • Methodological Answer :
  • Software : Use AutoDock Vina for docking, leveraging its improved scoring function and multithreading for efficiency .
  • Parameters :
  • Grid Maps : Define binding pockets (e.g., α-glucosidase or PPARγ for antidiabetic studies) with 20–30 ų dimensions .
  • Clustering : Analyze pose clusters (RMSD ≤2 Å) to identify dominant binding modes .
  • Validation : Compare with co-crystallized ligands (e.g., PDB IDs) and validate via MD simulations .

Q. How to resolve contradictions in reported biological activity (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
  • Purity Verification : Use HPLC to rule out impurities (e.g., residual solvents, byproducts) affecting activity .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain in vivo discrepancies .

Q. What structural modifications improve bioavailability in preclinical models?

  • Methodological Answer :
  • Reduce Rotatable Bonds : Replace flexible morpholine with rigid piperidine to lower entropy loss on binding .
  • Polar Surface Area (PSA) : Introduce methyl groups to the benzoic acid ring to reduce PSA (<140 Ų), enhancing membrane permeability .
  • Prodrug Strategies : Esterify the carboxylic acid to improve absorption (e.g., ethyl ester derivatives) .

Q. How does the morpholine sulfonyl group influence target selectivity?

  • Methodological Answer :
  • Hydrogen Bonding : Sulfonyl oxygen atoms act as H-bond acceptors with catalytic residues (e.g., Ser/Thr in kinases) .
  • Conformational Restriction : Morpholine’s cyclic structure limits rotational freedom, enhancing binding specificity vs. linear sulfonamides .
  • Comparative Studies : Replace morpholine with piperidine or thiomorpholine to assess SAR on enzyme inhibition (e.g., IC₅₀ shifts) .

Q. Can computational models predict ADMET properties for this compound?

  • Methodological Answer :
  • ADMET Predictor : Input SMILES string to estimate absorption (Caco-2 permeability), CYP450 inhibition, and hERG toxicity .
  • Key Parameters :
  • Lipophilicity (LogP) : Optimal range 2–3 for balanced solubility/permeability .
  • TPSA : Target ≤140 Ų to avoid efflux by P-glycoprotein .
  • Validation : Cross-check with in vitro assays (e.g., Caco-2 monolayers, microsomal stability) .

Q. Tables for Key Data

Property Value/Descriptor Reference
Molecular Weight324.17 g/mol
PSA~120 Ų
LogP (Predicted)2.8
Synthetic Yield (Optimal)65–75% (via chlorination-sulfonylation)
HPLC Purity≥95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.